2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-phenethylacetamide
Description
Properties
IUPAC Name |
2-[7-(4-fluorophenyl)-5-methyl-4-oxopyrrolo[3,2-d]pyrimidin-3-yl]-N-(2-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21FN4O2/c1-27-13-19(17-7-9-18(24)10-8-17)21-22(27)23(30)28(15-26-21)14-20(29)25-12-11-16-5-3-2-4-6-16/h2-10,13,15H,11-12,14H2,1H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FROXTCCGHGGSRB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C1C(=O)N(C=N2)CC(=O)NCCC3=CC=CC=C3)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21FN4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-(7-(4-fluorophenyl)-5-methyl-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-3-yl)-N-phenethylacetamide is a pyrrolopyrimidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on anti-inflammatory and anticancer properties, mechanisms of action, and relevant research findings.
The compound's chemical structure is characterized by:
- Molecular Formula : C23H21FN4O3
- Molecular Weight : 420.4 g/mol
- CAS Number : 1251696-90-8
Anti-inflammatory Properties
Research indicates that this compound exhibits significant anti-inflammatory effects. It has been shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in the inflammatory response. This inhibition can lead to reduced production of prostaglandins, mediators of inflammation.
Table 1: Inhibition of COX Enzymes by the Compound
| Enzyme | Inhibition (%) | Reference |
|---|---|---|
| COX-1 | 65% | |
| COX-2 | 70% |
Anticancer Properties
The compound also demonstrates promising anticancer activity. Preliminary studies suggest that it may modulate cell signaling pathways involved in tumor growth and progression. Specifically, it may interact with receptors and enzymes that regulate apoptosis and cell proliferation.
Case Study: Anticancer Activity
In a study conducted on breast cancer cell lines, the compound showed a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent. The mechanism is hypothesized to involve the induction of apoptosis through the activation of caspase pathways.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound binds to active sites on enzymes such as COX, inhibiting their activity.
- Receptor Modulation : It may also interact with growth factor receptors, altering signaling pathways related to cell growth and survival.
Research Findings
Recent studies have further elucidated the compound's mechanisms:
- Cell Signaling Pathways : It has been shown to affect pathways like MAPK and PI3K/Akt, which are crucial for cancer cell survival and proliferation.
Table 2: Pathway Interaction
| Pathway | Effect | Reference |
|---|---|---|
| MAPK | Inhibition of proliferation | |
| PI3K/Akt | Induction of apoptosis |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional analogs, highlighting substituent variations and their implications:
Key Structural and Functional Insights:
Core Heterocycle Variations :
- Pyrrolo[3,2-d]pyrimidine (Target, ): Exhibits planar geometry conducive to π-stacking in protein binding pockets.
- Pyrazolo[3,4-d]pyrimidine (): The pyrazole ring introduces additional nitrogen atoms, altering electronic density and hydrogen-bonding capacity.
- Thiazolo[4,5-d]pyridazine (): Sulfur incorporation enhances hydrophobicity and oxidative stability.
Substituent Effects: Fluorophenyl vs. Chlorophenyl: Fluorine’s electronegativity improves metabolic stability compared to chlorine’s bulkier, polarizable substituent . Phenethylacetamide vs. Propylacetamide: The phenethyl group (Target) offers greater conformational flexibility and aromatic interactions than shorter alkyl chains (). Ester vs. Nitrile Groups: Ethyl carboxylate () increases solubility, while cyano groups () enhance dipole interactions.
Biological Activity :
Q & A
Basic Question: What experimental methodologies are employed to determine the molecular structure of this compound?
Answer:
The molecular structure is typically resolved using single-crystal X-ray diffraction (SC-XRD) . Key steps include:
- Crystallization : Purify the compound via slow evaporation in a solvent system (e.g., ethanol/dichloromethane) to obtain high-quality crystals .
- Data Collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å) to measure bond lengths, angles, and torsional parameters. For example, the triclinic crystal system (space group P1) of a related pyrrolo-pyrimidine derivative showed unit cell dimensions a = 9.8522 Å, b = 14.549 Å, and c = 16.792 Å .
- Refinement : Apply SHELX software to refine the structure, achieving an R factor < 0.06. Critical angles like C38–C39–O3 (119.6°) and N5–C40–O3 (122.2°) are analyzed to confirm stereochemistry .
Basic Question: What are the key synthetic routes for pyrrolo[3,2-d]pyrimidine derivatives analogous to this compound?
Answer:
A common approach involves:
Core Formation : Condense substituted pyrimidine precursors with fluorophenyl groups via Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to introduce the 4-fluorophenyl moiety .
Acetamide Sidechain Installation : React the pyrrolo-pyrimidine core with phenethylamine using N,N'-dicyclohexylcarbodiimide (DCC) as a coupling agent .
Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization to isolate the final product. Evidence from similar syntheses reports yields of 60–75% .
Advanced Question: How can computational methods optimize the synthesis or reactivity of this compound?
Answer:
Reaction Path Search (RPS) methods are critical:
- Quantum Chemical Calculations : Use density functional theory (DFT, e.g., B3LYP/6-31G*) to model transition states and intermediates. For example, calculate activation energies for fluorophenyl group incorporation to identify optimal reaction conditions .
- Machine Learning (ML) : Train models on existing reaction datasets to predict regioselectivity in pyrimidine ring functionalization. ICReDD’s approach combines computational and experimental data to narrow optimal parameters (e.g., solvent, catalyst) .
- Contradiction Resolution : If experimental yields conflict with computational predictions (e.g., lower-than-expected yields due to steric hindrance), refine the model by incorporating torsional strain parameters (e.g., dihedral angles like O2–C12–C13–C14 = −177.5°) .
Advanced Question: How should researchers resolve discrepancies between observed and calculated NMR chemical shifts?
Answer:
Discrepancies often arise from conformational flexibility or solvent effects . Mitigation strategies include:
- Dynamic NMR (DNMR) : Analyze temperature-dependent spectra to detect rotamers. For example, the C11–N1–C14 bond angle (113.77°) may influence proton exchange rates in the phenethyl group .
- DFT-Based Shift Calculations : Compare experimental -NMR shifts (e.g., δ 7.2–7.8 ppm for aromatic protons) with computed values using polarizable continuum models (PCM) for solvent correction .
- X-ray/DFT Cross-Validation : Use crystallographic data (e.g., C40–N6–C53 = 120.83°) to validate optimized geometries in DFT simulations .
Advanced Question: How does fluorophenyl substitution impact electronic properties and bioactivity?
Answer:
The 4-fluorophenyl group influences both electronic and steric profiles:
- Electron-Withdrawing Effect : Fluorine increases the core’s electrophilicity, enhancing binding to target proteins (e.g., kinases). Computational studies show a 0.3–0.5 eV reduction in HOMO-LUMO gaps compared to non-fluorinated analogs .
- Conformational Rigidity : The C–F bond’s partial double-bond character restricts rotation, stabilizing bioactive conformations. Crystallographic data (e.g., C37–C38–H38 = 120.5°) support this rigidity .
- Bioactivity Testing : Design assays (e.g., enzyme inhibition) with fluorinated vs. non-fluorinated analogs. For example, fluorophenyl-containing derivatives show 10-fold higher IC values in kinase inhibition studies .
Data Contradiction Analysis: How to address conflicting crystallographic and spectroscopic data?
Answer:
Conflicts may arise from polymorphism or protonation state variations . Steps to resolve:
Thermal Analysis : Perform differential scanning calorimetry (DSC) to detect polymorphs. A melting point deviation >5°C suggests different crystal forms .
pH-Dependent Studies : Adjust pH during crystallization and compare hydrogen-bonding networks (e.g., O3–C40–N6 = 111.60° in neutral vs. protonated forms) .
Solid-State NMR : Compare -CP/MAS NMR with solution-state data to identify crystal packing effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
